REACTION_SMILES
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[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[CH:18]([OH:19])=[O:20].[CH:8]([O:9][CH2:10][CH3:11])([O:12][CH2:13][CH3:14])[O:15][CH2:16][CH3:17]>>[O:3]=[C:10]([O:9][CH:8]([O:12][CH2:13][CH3:14])[O:15][CH2:16][CH3:17])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(OCC)OCC
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Name
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Type
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product
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Smiles
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CCOC(OCC)OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |